HSF1A

Vue d'ensemble

Description

HSF1A, également connu sous le nom d'activateur du facteur de choc thermique 1, est un composé de petite molécule qui active le facteur de transcription du choc thermique 1 (HSF1). HSF1 est un facteur de transcription qui joue un rôle crucial dans la réponse cellulaire au stress protéotoxique, tel que le choc thermique et le stress oxydatif. This compound a été identifié comme un agent thérapeutique potentiel pour les maladies neurodégénératives et d'autres affections associées au mauvais repliement des protéines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

HSF1A est un dérivé de pyrazole benzylique. La synthèse de this compound implique la réaction du bromure de benzyle avec le pyrazole en présence d'une base, telle que le carbonate de potassium, dans un solvant organique comme le diméthylsulfoxyde (DMSO). La réaction est généralement effectuée à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des méthodes de criblage à haut débit sont souvent utilisées pour identifier les voies de synthèse et les conditions réactionnelles les plus efficaces .

Analyse Des Réactions Chimiques

Types de réactions

HSF1A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les sulfoxydes et les sulfones correspondants.

Réduction : La réduction de this compound peut conduire à la formation de ses amines correspondantes.

Substitution : This compound peut subir des réactions de substitution nucléophile, où le groupe benzyle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de sulfoxydes et de sulfones.

Réduction : Formation d'amines.

Substitution : Formation de dérivés benzyliques substitués.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Maladies neurodégénératives : Il a été démontré que this compound active HSF1, ce qui conduit à l'expression de chaperons moléculaires qui suppriment le mauvais repliement des protéines. .

Recherche sur le cancer : this compound a été étudié pour son rôle dans la thérapie du cancer.

Réponse au stress cellulaire : This compound est utilisé pour étudier les mécanismes de réponse au stress cellulaire, en particulier le rôle de HSF1 dans la régulation de l'expression des protéines de choc thermique.

Mécanisme d'action

This compound active HSF1 en se liant au complexe annulaire TCP-1 (TRiC)/chaperonine contenant TCP-1 (CCT). Cette interaction conduit à la libération de HSF1 du complexe chaperon, lui permettant de transloquer dans le noyau et de se lier aux éléments de choc thermique (HSE) dans les régions promotrices des gènes des protéines de choc thermique. Cette liaison induit l'expression de divers chaperons moléculaires, tels que la protéine de choc thermique 40 (Hsp40) et la protéine de choc thermique 70 (Hsp70), qui aident au repliement des protéines et à la protection contre le stress protéotoxique .

Applications De Recherche Scientifique

HSF1A has several scientific research applications, including:

Neurodegenerative Diseases: this compound has been shown to activate HSF1, leading to the expression of molecular chaperones that suppress protein misfolding. .

Cancer Research: this compound has been investigated for its role in cancer therapy.

Cellular Stress Response: This compound is used to study the cellular stress response mechanisms, particularly the role of HSF1 in regulating the expression of heat shock proteins.

Mécanisme D'action

HSF1A activates HSF1 by binding to the chaperonin TCP-1 ring complex (TRiC)/chaperonin containing TCP-1 (CCT). This interaction leads to the release of HSF1 from the chaperone complex, allowing it to translocate into the nucleus and bind to heat shock elements (HSE) in the promoter regions of heat shock protein genes. This binding induces the expression of various molecular chaperones, such as heat shock protein 40 (Hsp40) and heat shock protein 70 (Hsp70), which help in protein folding and protection against proteotoxic stress .

Comparaison Avec Des Composés Similaires

HSF1A est unique par rapport aux autres activateurs de HSF1 en raison de son interaction spécifique avec le complexe TRiC/CCT. Des composés similaires comprennent :

Bis-(2-hydroxybenzylidène) acétone : Un dérivé synthétique qui induit l'activité de HSF1 par l'inhibition de la protéine de choc thermique 90 (Hsp90).

La spécificité de this compound pour le complexe TRiC/CCT et sa capacité à activer HSF1 sans perturber l'hydrolyse de l'ATP en font un composé unique et précieux pour la recherche scientifique .

Activité Biologique

Heat Shock Factor 1 (HSF1) is a critical transcription factor involved in the cellular response to stress, particularly in the regulation of heat shock proteins (HSPs). This article explores the biological activity of HSF1, focusing on its mechanisms, implications in cancer, neuroprotection, and its role in inflammation.

Mechanisms of HSF1 Activation

HSF1 is primarily activated in response to proteotoxic stress, such as heat shock. Upon activation, HSF1 undergoes a conformational change from a monomer to a trimer, which allows it to translocate into the nucleus and bind to heat shock elements (HSEs) in the promoter regions of target genes. This process is essential for the transcriptional regulation of HSPs, which play a vital role in protein folding and protection against cellular stress.

Key Findings:

- Trimerization : HSF1's transition to a trimeric form is crucial for its DNA binding and transcriptional activity .

- Transcriptional Regulation : HSF1 recruits various transcriptional and DNA-modifying proteins to regulate gene expression during stress responses .

Role in Cancer

HSF1 has been implicated in tumorigenesis and cancer progression. Studies have shown that HSF1 is frequently activated in various cancer types, including breast, colon, and lung cancers. Its activation correlates with poor prognosis and enhanced metastatic potential.

Case Studies:

- In breast cancer models, HSF1 was found to inhibit antitumor immune activity by reducing CCL5 expression, thereby limiting CD8+ T-cell homing to tumors .

- A study demonstrated that HSF1 regulates a distinct transcriptional program associated with malignancy, influencing genes related to metastasis and cell survival .

Neuroprotection

HSF1 also plays a significant role in neuroprotection. Its activation has been linked to the enhancement of cellular resilience against apoptosis and neurodegenerative conditions.

Research Findings:

- In cerebellar granule neurons subjected to apoptotic conditions, overexpression of HSF1 resulted in altered expression of numerous genes associated with neuroprotection. The study identified 1,266 differentially expressed genes (DEGs) regulated by HSF1 under varying potassium conditions .

- The protective effects of HSF1 are thought to stem from its ability to enhance the expression of genes involved in cellular stress responses.

Inflammation Modulation

Recent research indicates that HSF1 can modulate inflammatory responses following heat shock. It inhibits excessive activation of inflammatory genes such as ATF3 and JUN&FOS, suggesting a protective role against inflammation induced by stress .

Data Tables

Here are key findings summarized in tables for clarity:

Propriétés

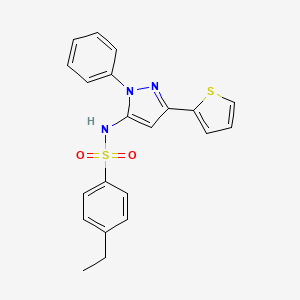

IUPAC Name |

4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTITGSAONQVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.